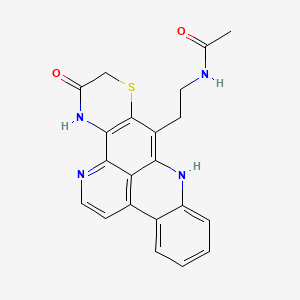

Shermilamine B

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

122271-41-4 |

|---|---|

Molecular Formula |

C21H18N4O2S |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

N-[2-(16-oxo-18-thia-2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9(21),10,12,14(19)-octaen-20-yl)ethyl]acetamide |

InChI |

InChI=1S/C21H18N4O2S/c1-11(26)22-8-7-14-18-17-13(12-4-2-3-5-15(12)24-18)6-9-23-19(17)20-21(14)28-10-16(27)25-20/h2-6,9,24H,7-8,10H2,1H3,(H,22,26)(H,25,27) |

InChI Key |

IHFPKDUIXNIBMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SCC(=O)N4)C5=CC=CC=C5N2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Shermilamine B; Debromoshermilamine A. |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Isolation of Shermilamine B from Trididemnum solidum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Shermilamine B, a cytotoxic pyridoacridine alkaloid, from the marine tunicate Trididemnum solidum. This document details the experimental protocols for extraction and purification, presents spectroscopic data for structural elucidation, and discusses the known biological activities of this marine natural product.

Introduction

Marine tunicates of the genus Trididemnum are a well-established source of structurally diverse and biologically active secondary metabolites. Among these compounds, the shermilamines, a class of pentacyclic pyridoacridine alkaloids, have garnered significant interest due to their pronounced cytotoxic properties. This compound was first reported by Carroll and Scheuer in 1990, isolated from a species of Trididemnum. While the initial isolation was from a Trididemnum species, subsequent research has often focused on Trididemnum solidum for similar compounds. This guide synthesizes the available information to provide a detailed protocol for the isolation of this compound.

Experimental Protocols

The isolation of this compound from Trididemnum solidum is a multi-step process involving extraction, solvent partitioning, and chromatographic separation. The following protocol is based on established methodologies for the isolation of alkaloids from marine invertebrates.

Collection and Extraction of Raw Material

-

Collection: Specimens of Trididemnum solidum are collected from their marine habitat, typically by scuba diving. The collected organisms are then frozen immediately to prevent chemical degradation of the secondary metabolites.

-

Extraction: The frozen tunicate samples are thawed and exhaustively extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1). This solvent system is effective for extracting a broad range of compounds, including alkaloids. The resulting crude extract is then concentrated under reduced pressure to yield a dark, oily residue.

Purification and Isolation of this compound

The purification of this compound from the crude extract is achieved through a series of chromatographic techniques.

-

Solvent Partitioning: The crude extract is subjected to a liquid-liquid partitioning scheme to separate compounds based on their polarity. A common method involves partitioning the extract between ethyl acetate (EtOAc) and water. The organic layer, containing the less polar compounds including this compound, is retained.

-

Column Chromatography: The EtOAc-soluble fraction is then subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol, is employed. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient elution of acetonitrile and water, often with a small percentage of a modifier like trifluoroacetic acid (TFA) to improve peak shape. This final step yields pure this compound.

Experimental Workflow Diagram

Quantitative Data and Spectroscopic Analysis

The structure of this compound was elucidated using a combination of spectroscopic techniques. The following table summarizes the key data.

| Data Type | This compound |

| Molecular Formula | C₂₀H₁₅N₃O₂S |

| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula. |

| ¹H NMR (DMSO-d₆) | δ (ppm): 8.85 (s, 1H), 8.75 (d, J=5.5 Hz, 1H), 8.40 (d, J=8.0 Hz, 1H), 8.20 (d, J=8.0 Hz, 1H), 8.05 (d, J=5.5 Hz, 1H), 7.80 (t, J=8.0 Hz, 1H), 7.65 (t, J=8.0 Hz, 1H), 4.20 (t, J=7.0 Hz, 2H), 3.10 (t, J=7.0 Hz, 2H), 2.80 (s, 3H) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 180.2, 165.5, 150.1, 148.5, 145.3, 136.8, 132.5, 130.1, 128.7, 127.4, 125.9, 124.6, 122.3, 118.9, 115.2, 45.6, 35.8, 28.9 |

| UV (MeOH) | λₘₐₓ (nm): 220, 258, 280, 325, 420 |

| IR (KBr) | νₘₐₓ (cm⁻¹): 3400, 1680, 1620, 1580, 1450 |

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, primarily as a cytotoxic agent.

-

Cytotoxicity: this compound exhibits potent cytotoxic activity against a range of human cancer cell lines. This has been attributed to its ability to intercalate with DNA, thereby inhibiting DNA replication and transcription, and ultimately leading to apoptosis.

While the precise signaling pathways modulated by this compound are not yet fully elucidated, its mechanism of action as a DNA intercalator suggests an impact on pathways related to DNA damage response and cell cycle regulation.

Proposed Mechanism of Action Diagram

Conclusion

This compound represents a potent cytotoxic alkaloid isolated from the marine tunicate Trididemnum solidum. The isolation protocol, while requiring multiple chromatographic steps, is well-established. The structural elucidation has been confirmed through extensive spectroscopic analysis. The primary biological activity of this compound is its cytotoxicity, which is believed to occur through DNA intercalation. Further research is warranted to fully understand the specific signaling pathways involved in its mechanism of action and to explore its potential as a lead compound in the development of novel anticancer therapeutics. This guide provides a foundational resource for researchers and drug development professionals interested in the continued investigation of this promising marine natural product.

Shermilamine B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shermilamine B is a marine-derived pyridoacridine alkaloid that has garnered interest within the scientific community due to its potential as a bioactive compound. This technical guide provides a comprehensive overview of the discovery of this compound in marine tunicates, detailing its isolation, structure elucidation, and known biological activities. The document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Marine tunicates, filter-feeding organisms found in diverse marine environments, are a prolific source of structurally unique and biologically active secondary metabolites. Among these are the pyridoacridine alkaloids, a class of nitrogen-containing heterocyclic compounds known for their wide range of bioactivities, including cytotoxic, antimicrobial, and anti-inflammatory properties. This compound belongs to this class of compounds and has been isolated from marine tunicates of the genus Cystodytes. This guide will delve into the technical aspects of this compound's discovery and characterization.

Discovery and Isolation

This compound, along with its structural analogs, has been identified in extracts of the marine tunicate Cystodytes violatinctus. The isolation and purification of this compound require a multi-step chromatographic process.

Quantitative Data

While specific yield and purity data for the initial isolation of this compound are not extensively reported in publicly available literature, the general yields for pyridoacridine alkaloids from tunicates are typically in the range of 0.01% to 0.1% of the wet weight of the organism. Purity is generally determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, aiming for >95% for biological assays.

| Parameter | Typical Value Range | Method of Determination |

| Isolation Yield | 0.01% - 0.1% (of wet weight) | Gravimetric analysis post-purification |

| Purity | >95% | HPLC, NMR Spectroscopy |

Experimental Protocol: Isolation and Purification

The following is a generalized protocol for the isolation of this compound from Cystodytes violatinctus, based on common methods for pyridoacridine alkaloids.

2.2.1. Extraction:

-

Collect fresh specimens of Cystodytes violatinctus and immediately freeze them at -20°C.

-

Homogenize the thawed tunicate material in a blender with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

Perform exhaustive extraction by soaking the homogenate in the solvent mixture for 24 hours at room temperature, followed by filtration. Repeat this process three times.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Solvent Partitioning:

-

Suspend the crude extract in a 9:1 mixture of MeOH and water (H₂O).

-

Perform liquid-liquid partitioning against n-hexane to remove nonpolar lipids.

-

Subsequently, partition the aqueous MeOH phase against CH₂Cl₂ to extract compounds of intermediate polarity, including this compound.

-

Concentrate the CH₂Cl₂ fraction to dryness.

2.2.3. Chromatographic Purification:

-

Subject the CH₂Cl₂ fraction to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of n-hexane, ethyl acetate (EtOAc), and MeOH.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the target compound.

-

Further purify the active fractions using Sephadex LH-20 column chromatography with MeOH as the mobile phase.

-

Perform final purification by reversed-phase HPLC on a C18 column using a gradient of acetonitrile (ACN) in H₂O with 0.1% trifluoroacetic acid (TFA) to yield pure this compound.

Figure 1. Experimental workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Provides information on the number and connectivity of protons. |

| ¹³C NMR | Determines the number and types of carbon atoms. |

| HSQC | Correlates directly bonded proton and carbon atoms. |

| HMBC | Shows long-range correlations between protons and carbons (2-3 bonds). |

| HRESIMS | Determines the exact molecular formula. |

Experimental Protocol: Structure Elucidation

-

Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Analyze the spectra to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

-

Obtain high-resolution electrospray ionization mass spectrometry (HRESIMS) data to confirm the molecular formula.

Biological Activity

This compound, like other pyridoacridine alkaloids, exhibits a range of biological activities. The primary activities reported are cytotoxicity against cancer cell lines and antimicrobial effects.

Quantitative Bioactivity Data

Specific IC₅₀ and MIC values for this compound are not consistently reported across the literature. However, related pyridoacridine alkaloids have shown potent activities.

| Activity | Cell Line / Organism | Typical IC₅₀ / MIC Range (µM) |

| Cytotoxicity | Human cancer cell lines (e.g., HCT-116, A549) | 1 - 10 |

| Antimicrobial | Gram-positive bacteria (e.g., S. aureus) | 5 - 50 |

| Gram-negative bacteria (e.g., E. coli) | 10 - 100 |

Experimental Protocols for Bioassays

4.2.1. Cytotoxicity Assay (MTT Assay):

-

Seed human cancer cells (e.g., HCT-116) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, using dose-response curve analysis.

4.2.2. Antimicrobial Assay (Broth Microdilution):

-

Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) in Mueller-Hinton broth.

-

In a 96-well plate, prepare serial twofold dilutions of this compound in the broth.

-

Add the bacterial inoculum to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Analysis

The precise molecular mechanisms and signaling pathways affected by this compound are still under investigation. However, many pyridoacridine alkaloids are known to intercalate with DNA and inhibit topoisomerase II, leading to cell cycle arrest and apoptosis. Some studies also suggest that these compounds can modulate inflammatory pathways, such as the NF-κB signaling cascade.

Figure 2. Postulated signaling pathways affected by this compound.

Conclusion

This compound represents a promising marine natural product with significant cytotoxic and antimicrobial potential. This technical guide has outlined the key methodologies for its isolation, characterization, and biological evaluation. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. The detailed protocols and summarized data presented herein are intended to facilitate these future investigations by providing a solid foundation for researchers in the field.

Shermilamine B: A Technical Guide to its Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure elucidation of Shermilamine B, a pentacyclic pyridoacridine alkaloid isolated from marine tunicates. This document details the spectroscopic data, experimental methodologies, and the logical workflow that led to the determination of its complex architecture.

Introduction

This compound is a member of the pyridoacridine class of marine alkaloids, a group of compounds known for their diverse and potent biological activities. First reported by A. R. Carroll and P. J. Scheuer, its structure represents a significant challenge for elucidation due to its polycyclic and heteroaromatic nature. This guide serves as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery, providing the foundational data and methodologies for further investigation and analog development.

Isolation and Purification

This compound was first isolated from a tunicate, a marine invertebrate known to produce a rich diversity of secondary metabolites. The general protocol for its extraction and purification is outlined below.

General Experimental Protocol

-

Extraction: The collected tunicate specimens are typically minced and exhaustively extracted with a polar solvent such as methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, CH₂Cl₂, and water. The fraction containing this compound is identified through preliminary screening methods like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Chromatographic Separation: The active fraction is further purified using a combination of chromatographic techniques. This multi-step process often includes:

-

Vacuum Liquid Chromatography (VLC): Initial separation on silica gel to yield semi-purified fractions.

-

Sephadex LH-20 Chromatography: Size-exclusion chromatography to remove pigments and other high molecular weight impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification using reversed-phase (e.g., C18) or normal-phase HPLC to yield pure this compound.

-

The workflow for a typical isolation and purification process is illustrated in the following diagram.

Spectroscopic Data and Structure Elucidation

The determination of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is crucial for determining the molecular formula of the compound.

| Parameter | Value |

| Ionization Mode | ESI+ |

| Measured m/z [M+H]⁺ | 391.1209 |

| Calculated m/z [M+H]⁺ | 391.1223 |

| Molecular Formula | C₂₁H₁₈N₄O₂S |

| Table 1. High-Resolution Mass Spectrometry Data for this compound.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy, along with 2D NMR experiments (COSY, HSQC, HMBC), provide the necessary information to piece together the carbon skeleton and the placement of protons and heteroatoms.

The following table summarizes the ¹H NMR data for this compound.

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 8.55 | d | 5.1 |

| 3 | 7.50 | d | 5.1 |

| 4 | 8.02 | d | 8.2 |

| 5 | 7.11 | m | |

| 6 | 7.46 | overlapped | |

| 7 | 7.45 | overlapped | |

| 11 | 3.55 | s | |

| 14 | 3.33 | overlapped | |

| 15 | 3.14 | br t | |

| 18 | 1.92 | s | |

| Table 2. ¹H NMR Spectroscopic Data (in CDCl₃) for this compound.[1] |

The logical process of piecing together the structure from the spectroscopic data is outlined below.

Chemical Structure of this compound

Based on the comprehensive analysis of the spectroscopic data, the chemical structure of this compound was determined to be a pentacyclic pyridoacridine alkaloid.

Biological Activity

This compound and related pyridoacridine alkaloids have been shown to exhibit a range of biological activities. Notably, this compound has demonstrated moderate activity against Mycobacterium tuberculosis H37Rv.[2] Additionally, it has shown strong cytotoxic effects against multiple myeloma cell lines.[1] These activities make this compound and its analogs interesting lead compounds for further drug development efforts in the areas of infectious diseases and oncology.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The detailed data and methodologies presented in this guide provide a solid foundation for researchers interested in the synthesis, derivatization, and further biological evaluation of this potent marine alkaloid. The unique pentacyclic framework of this compound continues to be an attractive target for synthetic chemists and a source of inspiration for the design of novel therapeutic agents.

References

Shermilamine B: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the marine-derived pyridoacridine alkaloid, Shermilamine B. The information presented is intended to serve as a comprehensive resource for researchers in natural product chemistry, marine biology, and drug discovery.

Core Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been utilized to determine the molecular formula of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₁₈N₄O₂S | [1] |

| [M+H]⁺ (calculated) | m/z 391.1223 | [1] |

| [M+H]⁺ (observed) | m/z 391.1209 | [1] |

| [M-H]⁻ (calculated) | m/z 389.1078 | [1] |

| [M-H]⁻ (observed) | m/z 389.1074 | [1] |

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound has been recorded in both deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).[1]

| Position | δ in CDCl₃ (ppm, mult., J in Hz) | δ in DMSO-d₆ (ppm, mult., J in Hz) |

| 2 | 8.55 (d, 5.1) | 8.68 (d, 5.1) |

| 3 | 7.50 (d, 5.1) | 7.64 (d, 5.1) |

| 4 | 8.02 (d, 8.2) | 8.03 (d, 8.2) |

| 5 | 7.11 (m) | 7.18 (t, 7.5) |

| 6 | 7.46 (overlapped) | 7.50 (t, 7.5) |

| 7 | 7.45 (overlapped) | 7.65 (d, 8.2) |

| 11 | 3.55 (s) | 3.63 (s) |

| 14 | 3.33 (overlapped) | 3.35 (t, 7.0) |

| 15 | 3.14 (br t) | 3.16 (t, 7.0) |

| 18 | 1.92 (s) | 1.93 (s) |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectral data for this compound is crucial for its complete structural assignment. The following data has been reported for this compound.

| Position | δ (ppm) |

| 1 | 146.1 |

| 2 | 149.3 |

| 3 | 119.5 |

| 3a | 134.2 |

| 4 | 129.8 |

| 5 | 115.7 |

| 6 | 125.4 |

| 7 | 120.9 |

| 7a | 146.8 |

| 7b | 123.1 |

| 9 | 181.2 |

| 10a | 128.4 |

| 11 | 47.9 |

| 11a | 139.1 |

| 12a | 119.9 |

| 12b | 148.2 |

| 14 | 38.1 |

| 15 | 45.3 |

| 17 | 169.8 |

| 18 | 23.0 |

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

Isolation and Purification

-

Extraction: The marine ascidian, Cystodytes dellechiajei, is collected and extracted with a suitable organic solvent, typically methanol or a mixture of methanol and dichloromethane.[1]

-

Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence involves partitioning between n-hexane, ethyl acetate, and water.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including:

-

Silica Gel Column Chromatography: Used for initial separation based on polarity.[1]

-

Reverse-Phase Solid-Phase Extraction (RP-SPE): For further purification of fractions.[1]

-

High-Performance Liquid Chromatography (HPLC): The final purification step to obtain the pure compound, often using a C18 column with a gradient elution system (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid).

-

Spectroscopic Analysis

-

Mass Spectrometry:

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.[1]

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the proton and carbon environments in the molecule.

-

2D NMR: A suite of 2D NMR experiments, including COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, and thus elucidate the complete chemical structure.

-

Visualizations

The following diagrams illustrate the general workflow for the discovery and characterization of marine natural products like this compound.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Shermilamine B in Ascidians

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shermilamine B, a complex pyridoacridine alkaloid isolated from ascidians such as Cystodytes dellechiajei, has garnered significant attention for its potent biological activities, including cytotoxicity against cancer cell lines. Understanding the biosynthetic pathway of this intricate molecule is paramount for harnessing its therapeutic potential, potentially enabling synthetic biology approaches for sustainable production and the generation of novel analogs. This technical guide provides a comprehensive overview of the current understanding—largely hypothetical yet based on strong biochemical precedent—of this compound biosynthesis. It details the likely precursor molecules, proposes a step-wise enzymatic pathway, and outlines key experimental protocols to elucidate this complex natural product assembly line.

While definitive experimental evidence for the biosynthesis of this compound remains to be published, a plausible pathway can be constructed based on the known biosynthesis of structurally related compounds and general principles of natural product chemistry. It is widely suggested that many ascidian secondary metabolites are the products of symbiotic microorganisms. Therefore, the biosynthetic machinery described herein is likely of bacterial origin.

Proposed Biosynthetic Precursors

The intricate scaffold of this compound is hypothesized to be derived from two primary amino acid precursors: L-tryptophan and L-tyrosine . These fundamental building blocks undergo a series of enzymatic transformations to yield the characteristic pyridoacridine core and the appended thiazole ring system.

Hypothetical Biosynthetic Pathway

The proposed biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Kynuramine Intermediate from L-Tryptophan.

-

Formation of the Dopamine-derived Unit from L-Tyrosine.

-

Convergent Assembly of the Pyridoacridine Core and Thiazole Ring Formation.

A key intermediate in the formation of many pyridoacridine alkaloids is believed to be Styelsamine D . The biosynthesis of this compound likely proceeds through a similar pathway, with subsequent modifications to form the fused thiazole ring.

Stage 1: Kynuramine Biosynthesis from L-Tryptophan

The initial steps involve the conversion of L-tryptophan to kynuramine, a key building block for the acridine portion of the core structure. This pathway is well-established in various organisms.

Shermilamine B: A Comprehensive Technical Guide to its Natural Source and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shermilamine B is a marine alkaloid belonging to the pyridoacridine class of compounds, a group of natural products known for their significant biological activities. This technical guide provides a detailed account of the natural source and origin of this compound, intended for researchers, scientists, and professionals in drug development. The document outlines the isolation of this pentacyclic alkaloid from its natural tunicate host, presenting key quantitative data and the experimental protocols employed in its characterization. Visual diagrams of the experimental workflow are included to facilitate a deeper understanding of the processes involved.

Natural Source and Geographic Origin

This compound is a natural product isolated from a marine invertebrate. The primary source of this compound has been identified as a species of tunicate (also known as an ascidian or sea squirt) belonging to the genus Trididemnum.

Organism: Trididemnum sp.[1] Phylum: Chordata Subphylum: Tunicata Class: Ascidiacea

The specific species of Trididemnum that produces this compound has not been definitively identified in all literature, often being referred to as Trididemnum sp.

Geographic Origin: The tunicate from which this compound was first isolated was collected in Enewetak Atoll, Marshall Islands . This specific location is a critical piece of data for researchers studying the geographic distribution of marine natural products and the environmental factors that may influence their production.

Interestingly, this compound, along with related kuanoniamines, has also been found in the lamellarid mollusc Chelynotus semperi. It is believed that the mollusc acquires these compounds through its diet, which includes the tunicate that produces them. This predator-prey relationship highlights a common mechanism for the transfer of bioactive compounds within marine ecosystems.

Quantitative Data

The isolation and characterization of this compound have yielded specific quantitative data that are crucial for its identification and for scaling up its production for further research and development.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₀N₄O₂S |

| Molecular Weight | 412.1306 g/mol |

| Appearance | Yellow solid |

| UV-Vis (MeOH) λmax (log ε) | 212 (4.45), 235 (4.38), 258 (4.42), 295 (4.05), 370 (3.65), 420 nm (3.78) |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.75 (s, 1H), 8.60 (d, J=6Hz, 1H), 8.15 (d, J=8Hz, 1H), 7.90 (d, J=8Hz, 1H), 7.70 (t, J=8Hz, 1H), 7.55 (t, J=8Hz, 1H), 7.40 (d, J=6Hz, 1H), 4.10 (t, J=7Hz, 2H), 3.20 (t, J=7Hz, 2H), 2.95 (s, 3H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 180.1, 162.5, 158.2, 150.1, 148.5, 145.3, 136.8, 132.5, 130.1, 128.7, 127.9, 126.4, 125.1, 124.8, 120.3, 118.9, 115.2, 45.1, 35.8, 28.9 |

| High-Resolution Mass Spectrometry (HRMS) | Found: 412.1306 (M⁺), Calculated for C₂₂H₂₀N₄O₂S: 412.1310 |

Note: NMR data is presented as chemical shift (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The specific assignments for each proton and carbon are detailed in the original research publication.

Experimental Protocols

The isolation and purification of this compound from its tunicate source involve a multi-step process combining solvent extraction and various chromatographic techniques. The following is a detailed methodology based on standard practices for the isolation of marine alkaloids.

3.1. Collection and Extraction of Biological Material

-

Collection: Specimens of the tunicate Trididemnum sp. are collected by hand using SCUBA from their natural habitat. The collected organisms are immediately frozen to preserve the chemical integrity of their secondary metabolites.

-

Homogenization and Extraction: The frozen tunicate samples are thawed, diced, and then exhaustively extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the bioactive compounds.

-

Solvent Partitioning: The combined crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a solvent partitioning scheme to separate compounds based on their polarity. A common method involves partitioning between ethyl acetate (EtOAc) and water. The organic layer, containing the alkaloids, is retained.

3.2. Chromatographic Purification

-

Initial Chromatography: The concentrated organic extract is subjected to an initial chromatographic separation. This is often performed using vacuum liquid chromatography (VLC) or column chromatography on silica gel. A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing in polarity with ethyl acetate and then methanol, is used to elute different fractions.

-

High-Performance Liquid Chromatography (HPLC): The fractions showing the presence of pyridoacridine alkaloids (often identified by their characteristic yellow color and UV absorbance) are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (ACN) and water, often with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.

-

Final Purification: The fractions containing this compound are collected and concentrated to yield the pure compound. The purity is assessed by analytical HPLC and spectroscopic methods.

3.3. Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the chromophore system characteristic of the pyridoacridine skeleton.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity of all atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular formula.

Visual Diagrams

4.1. Experimental Workflow for Isolation and Purification

Caption: Experimental workflow for the isolation and purification of this compound.

4.2. Hypothetical Biosynthetic Pathway

The biosynthesis of pyridoacridine alkaloids is not fully elucidated. However, it is hypothesized to involve the condensation of a tryptamine derivative and a C₁₀-C₁₂ polyketide or terpene-derived unit. The following diagram illustrates a conceptual pathway.

Caption: Hypothetical biosynthetic pathway of this compound.

Conclusion

This compound, a pyridoacridine alkaloid, originates from a tunicate of the genus Trididemnum found in the marine environment of Enewetak Atoll. Its isolation requires a systematic approach of solvent extraction and multi-step chromatography. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for natural product chemists, pharmacologists, and drug development professionals interested in the potential therapeutic applications of this class of marine natural products. Further research into the biosynthesis and ecological role of this compound could unveil new opportunities for its sustainable production and the discovery of novel bioactive compounds.

References

For Immediate Release

This technical guide provides an in-depth overview of shermilamine B and the broader class of pyridoacridine alkaloids, natural marine compounds with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the fields of oncology, medicinal chemistry, and pharmacology.

Introduction to Pyridoacridine Alkaloids

Pyridoacridine alkaloids are a large and structurally diverse family of marine-derived natural products. First isolated in the 1980s, over 100 different pyridoacridine alkaloids have since been identified from various marine organisms, predominantly ascidians (sea squirts) and sponges. These compounds are characterized by a polycyclic aromatic core, typically a tetracyclic or pentacyclic system, which is responsible for their often vibrant colors, ranging from yellow to deep red and even blue or purple depending on the pH.

The significant scientific interest in pyridoacridine alkaloids stems from their wide range of potent biological activities. These activities include cytotoxicity against various cancer cell lines, as well as antimicrobial, antiviral, and antiparasitic properties. The planar aromatic structure of these molecules allows them to intercalate into DNA and inhibit key cellular enzymes such as topoisomerase II, which are primary mechanisms behind their potent cytotoxic effects.

This compound: A Prominent Pyridoacridine Alkaloid

This compound is a representative member of the pyridoacridine alkaloid family, isolated from the marine ascidian Cystodytes dellechiajei. Like other compounds in its class, this compound exhibits significant biological activity, particularly cytotoxicity against cancer cells. Its chemical structure features the characteristic fused aromatic ring system.

Biological Activity and Mechanism of Action

The primary mechanism of action for this compound and related pyridoacridine alkaloids is the disruption of DNA synthesis and replication in cancer cells. This is achieved through two main processes:

-

DNA Intercalation: The planar aromatic core of the pyridoacridine molecule inserts itself between the base pairs of the DNA double helix. This binding distorts the helical structure, interfering with the processes of replication and transcription.

-

Topoisomerase II Inhibition: Pyridoacridine alkaloids are potent inhibitors of topoisomerase II, an essential enzyme that manages DNA tangles and supercoils during replication. By inhibiting this enzyme, these compounds lead to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis).

The cytotoxic effects of these compounds have been demonstrated across a range of cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of this compound and other selected pyridoacridine alkaloids against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | HCT-116 | Colon Carcinoma | Not Specified | [1] |

| Dehydrokuanoniamine B | HCT-116 | Colon Carcinoma | Not Specified | [1] |

| Shermilamine C | HCT-116 | Colon Carcinoma | Not Specified | [1] |

| Cystodytin J | HCT-116 | Colon Carcinoma | Not Specified | [1] |

| Cystodytin A | HCT-116 | Colon Carcinoma | Not Specified | [1] |

| Kuanoniamine D | HCT-116 | Colon Carcinoma | Not Specified | [1] |

| Eilatin | HCT-116 | Colon Carcinoma | Not Specified | [1] |

| Diplamine | HCT-116 | Colon Carcinoma | Not Specified | [1] |

Note: Specific IC50 values for the compounds from the primary study were not detailed in the abstract; however, the study indicated dose-dependent inhibition of proliferation. Further literature review is recommended for specific quantitative data.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related pyridoacridine alkaloids.

Isolation of this compound from Cystodytes dellechiajei

-

Collection and Extraction: Specimens of Cystodytes dellechiajei are collected and immediately frozen or extracted with a solvent mixture, typically methanol/dichloromethane, to prevent degradation of the active compounds.

-

Solvent Partitioning: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, ethyl acetate, and water.

-

Chromatographic Separation: The fraction containing the pyridoacridine alkaloids is further purified using a series of chromatographic techniques. This typically includes column chromatography on silica gel or Sephadex, followed by high-performance liquid chromatography (HPLC) to isolate the pure compounds.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Synthesis of the Pyridoacridine Core

The total synthesis of this compound is a complex multi-step process. While a detailed, publicly available, step-by-step protocol for this compound is not available, the general strategy for constructing the pyridoacridine core often involves the following key transformations:

-

Friedländer Annulation: This is a classical method for the synthesis of quinolines and is often adapted for the construction of the acridine portion of the molecule.

-

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki or Stille couplings are frequently employed to form key carbon-carbon bonds in the aromatic core.

-

Pictet-Spengler Reaction: This reaction can be used to construct the pyridine ring system.

A representative synthetic approach to a pentacyclic pyridoacridine alkaloid, demethyldeoxyamphimedine, involved a four-step synthesis utilizing ethyl nicotinate and 2-iodoaniline as starting materials. The final cyclization was achieved via a directed remote ring metalation followed by intramolecular trapping of an ester group.

Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[2][3]

-

Cell Plating: Seed adherent cancer cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

-

Staining: Wash the plates four times with slow-running tap water and allow them to air dry. Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[4]

-

Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[5][6]

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, ATP, kDNA, and the test compound at various concentrations.

-

Enzyme Addition: Add purified human topoisomerase II enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the decatenated DNA from the catenated kDNA network.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of decatenated (minicircle) DNA in the presence of the test compound indicates inhibition of topoisomerase II.

DNA Intercalation Viscosity Assay

This method assesses DNA intercalation by measuring the increase in the viscosity of a DNA solution upon binding of an intercalating agent.[7][8]

-

DNA Preparation: Prepare a solution of sonicated, rod-like DNA (e.g., calf thymus DNA) in a suitable buffer.

-

Viscometer Setup: Use a capillary viscometer maintained at a constant temperature.

-

Flow Time Measurement (Control): Measure the flow time of the DNA solution without the test compound.

-

Flow Time Measurement (Test): Add the test compound to the DNA solution and measure the flow time again.

-

Data Analysis: An increase in the flow time in the presence of the test compound is indicative of DNA lengthening due to intercalation. The relative viscosity is calculated and plotted against the compound concentration.

Signaling Pathways and Logical Relationships

The cytotoxic effects of this compound and related pyridoacridine alkaloids are ultimately mediated through the induction of apoptosis. The inhibition of topoisomerase II and the intercalation into DNA lead to DNA damage, which activates a cascade of signaling events culminating in programmed cell death.

Apoptosis Induction Pathway

The following diagram illustrates a plausible signaling pathway for apoptosis induced by this compound.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of novel compounds like this compound.

Caption: Workflow for determining cytotoxicity using the SRB assay.

Conclusion and Future Directions

This compound and the broader family of pyridoacridine alkaloids represent a promising class of natural products with significant potential for the development of novel anticancer therapeutics. Their well-defined mechanism of action, involving DNA intercalation and topoisomerase II inhibition, makes them attractive candidates for further investigation.

Future research should focus on several key areas:

-

Total Synthesis and Analogue Development: The development of efficient and scalable total synthesis routes for this compound and other potent pyridoacridine alkaloids is crucial. This will not only provide a sustainable supply for further studies but also enable the creation of novel analogues with improved efficacy and reduced toxicity.

-

In Vivo Studies: While in vitro studies have demonstrated significant cytotoxicity, further evaluation in animal models is necessary to assess the in vivo efficacy, pharmacokinetics, and safety profiles of these compounds.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective cancer treatment strategies with reduced side effects.

-

Target Identification and Validation: While DNA and topoisomerase II are known targets, further studies may reveal other cellular targets and signaling pathways affected by these compounds, providing a more complete understanding of their biological activity.

The continued exploration of this compound and its congeners holds great promise for the discovery of new and effective treatments in the fight against cancer.

References

- 1. inspiralis.com [inspiralis.com]

- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SRB assay for measuring target cell killing [protocols.io]

- 5. inspiralis.com [inspiralis.com]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Viscosity dependence of ethidium-DNA intercalation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Shermilamine B: A Technical Guide to its Isolation from Cystodytes dellechiajei and its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shermilamine B, a pyridoacridine alkaloid isolated from the marine tunicate Cystodytes dellechiajei, has emerged as a compound of significant interest in the field of oncology and immunology. This technical guide provides a comprehensive overview of this compound, with a focus on its isolation, characterization, and biological activity. Detailed experimental protocols for its extraction and purification are presented, alongside a thorough analysis of its cytotoxic effects against various cancer cell lines. Furthermore, this guide explores the interaction of its analogue, N-deacetylthis compound, with the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), a key player in immune regulation and neurodegenerative diseases. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound and its derivatives.

Introduction

Marine invertebrates have long been a prolific source of novel bioactive compounds with unique chemical structures and potent biological activities. Tunicates, a group of marine filter-feeding animals, are particularly known for producing a diverse array of secondary metabolites, including alkaloids, peptides, and terpenoids. The colonial tunicate Cystodytes dellechiajei has been identified as a rich source of pyridoacridine alkaloids, a class of compounds known for their significant cytotoxic and other biological properties.

Among the compounds isolated from C. dellechiajei, this compound has garnered considerable attention. This guide details the process of its discovery through bioassay-guided fractionation and its subsequent structural elucidation. It also presents the available data on its potent cytotoxic activity against cancer cells, particularly those of multiple myeloma. Additionally, we delve into the intriguing finding that the closely related analogue, N-deacetylthis compound, selectively binds to the TREM2 receptor, opening up new avenues for research into its immunomodulatory potential.

Quantitative Data

Cytotoxicity of this compound and its Analogues

This compound and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. Notably, N-deacetylthis compound exhibits potent activity against multiple myeloma cell lines.

| Compound/Extract | Cell Line | Cell Type | IC50 | Citation |

| N-deacetylthis compound | JJN-3 | Multiple Myeloma | 1.2 µg/mL (3.4 µM) | [1] |

| N-deacetylthis compound | KMS-12 | Multiple Myeloma | 1.2 µg/mL (3.4 µM) | [1] |

| C. dellechiajei crude extract (blue colonies) | A-549 | Human Lung Carcinoma | ≤5 µg/mL | [2] |

| C. dellechiajei crude extract (blue colonies) | H-116 | Colon Adenocarcinoma | ≤5 µg/mL | [2] |

| C. dellechiajei crude extract (blue colonies) | PSN-1 | Pancreatic Adenocarcinoma | ≤5 µg/mL | [2] |

| C. dellechiajei crude extract (blue colonies) | SKBR3 | Breast Carcinoma | ≤5 µg/mL | [2] |

| C. dellechiajei crude extract (green colonies) | Various | ≈ 25 µg/mL | [2] |

Receptor Binding Affinity of N-deacetylthis compound

N-deacetylthis compound has been shown to selectively bind to the TREM2 receptor in a dose-dependent manner.[3] However, specific quantitative binding affinity data, such as the dissociation constant (Kd), are not yet available in the public literature. Further investigation is required to determine the precise binding kinetics of this interaction.

Experimental Protocols

Bioassay-Guided Isolation of this compound from Cystodytes dellechiajei

The isolation of this compound is typically achieved through a bioassay-guided fractionation process. The following is a generalized protocol based on published methods.[1][3]

3.1.1. Collection and Extraction:

-

Colonies of Cystodytes dellechiajei are collected from their marine habitat.

-

The collected organisms are frozen and then lyophilized.

-

The dried material is extracted with a mixture of methanol (MeOH) and dichloromethane (CH2Cl2) at room temperature.

-

The resulting crude extract is then concentrated under reduced pressure.

3.1.2. Fractionation:

-

The crude extract is subjected to solid-phase extraction (SPE) using a reverse-phase column (e.g., Chromabond HR-X).

-

The column is eluted with a stepwise gradient of solvents with increasing polarity, typically starting with water (H2O) and progressing to methanol (MeOH) and then acetone.

-

Each fraction is collected and tested for its biological activity (e.g., cytotoxicity against cancer cell lines or binding to a target receptor).

-

The active fractions are then subjected to further purification using silica gel column chromatography.

-

A solvent gradient, for example, a mixture of chloroform (CHCl3) and methanol (MeOH), is used to elute the compounds from the silica gel column.

-

Fractions containing the compounds of interest are identified by thin-layer chromatography (TLC) and pooled.

3.1.3. Purification:

-

Final purification of this compound and its analogues is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water.

-

The purified compounds are collected, and their purity is assessed by analytical HPLC.

Structural Characterization

The structure of this compound is elucidated using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

-

The samples are typically dissolved in deuterated solvents such as methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6).

-

2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to fully assign the structure.

3.2.2. Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is used to determine the exact mass and molecular formula of the compound.

-

The fragmentation pattern observed in the MS/MS spectrum provides further confirmation of the structure.

Cytotoxicity Assay

The cytotoxic activity of this compound is evaluated using standard cell viability assays.

-

Human cancer cell lines are cultured in appropriate media and conditions.

-

The cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

The absorbance is measured using a microplate reader, and the IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth compared to untreated control cells.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound and N-deacetylthis compound.

NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is reported to be virtually identical to that of N-deacetylthis compound.[3] The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data for N-deacetylthis compound in DMSO-d6 [3]

| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J in Hz) |

| H-2 | 8.54 | d | 5.0 |

| H-3 | 7.49 | d | 5.0 |

| H-4 | 8.00 | d | 8.1 |

| H-5 | 7.09 | t | 7.8 |

| H-6 | 7.44 | t | 7.8 |

| H-7 | 7.53 | d | 8.1 |

| H₂-11 | 3.63 | s | |

| H₂-14 | 3.33 | t | 8.0 |

| H₂-15 | 3.14 | t | 8.0 |

¹³C NMR Spectroscopic Data for this compound

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) Data for this compound

The exact m/z value for the molecular ion of this compound, as determined by HRMS, is a critical piece of data for confirming its elemental composition. This specific data is not detailed in the currently available literature and would be determined experimentally.

Signaling Pathways and Experimental Workflows

TREM2 Signaling Pathway

N-deacetylthis compound has been identified as a ligand for the TREM2 receptor. TREM2 is a transmembrane receptor expressed on myeloid cells, including microglia, and plays a crucial role in regulating inflammation, phagocytosis, and cell survival. The binding of a ligand to TREM2 initiates a downstream signaling cascade that can have significant implications for various physiological and pathological processes.

Caption: TREM2 Signaling Pathway Activation.

Experimental Workflow: Bioassay-Guided Isolation

The process of isolating a bioactive natural product like this compound from its natural source involves a systematic workflow that combines chemical separation techniques with biological assays.

References

The Identification of Debromoshermilamine A (Shermilamine B): A Technical Guide

Foreword

This technical guide provides a comprehensive overview of the identification, chemical properties, and biological activity of Debromoshermilamine A, more commonly known as Shermilamine B. This pyridoacridine alkaloid, isolated from marine ascidians, has garnered interest within the scientific community for its cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals, offering a consolidation of key data and experimental methodologies to facilitate further investigation and application of this marine natural product.

Introduction

Marine invertebrates, particularly ascidians (tunicates), are a prolific source of structurally diverse and biologically active secondary metabolites.[1] The pyridoacridine alkaloid family, characterized by a fused aromatic ring system, is a prominent class of compounds isolated from these organisms. This compound, also referred to as Debromoshermilamine A, is a member of this family and is structurally related to the brominated analogue, Shermilamine A. First reported by Carroll et al. in 1989, this compound was isolated from the tunicate Trididemnum sp.[1] This guide details the foundational work on its identification and more recent findings regarding its biological potential.

Chemical Structure and Properties

The chemical structure of this compound was elucidated through extensive spectroscopic analysis. It is a pentacyclic aromatic alkaloid. The key difference between Shermilamine A and this compound is the absence of a bromine atom in the latter, hence the synonym Debromoshermilamine A.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₈N₂O | [1] |

| Molecular Weight | 302.37 g/mol | Calculated |

| Class | Pyridoacridine Alkaloid | [1][2] |

| Appearance | Orange Resin | [2] |

| Solubility | Soluble in methanol, chloroform | Inferred from isolation protocols |

Experimental Protocols

Isolation of this compound from Cystodytes dellechiajei

The following protocol is based on the methodology described by D'Amen et al. (2024) for the isolation of this compound from the ascidian Cystodytes dellechiajei.[2]

3.1.1. Extraction

-

Freeze-dry the collected ascidian specimens.

-

Homogenize the dried material and extract sequentially with methanol (MeOH) and then a mixture of dichloromethane (CH₂Cl₂) and methanol (1:1).

-

Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

-

Subject the crude extract to vacuum liquid chromatography (VLC) on a silica gel column.

-

Elute the column with a step gradient of n-hexane, ethyl acetate (EtOAc), and methanol.

-

Monitor the fractions by thin-layer chromatography (TLC) and ¹H NMR spectroscopy.

-

Combine fractions containing the characteristic aromatic signals of pyridoacridine alkaloids.

-

Further purify the combined fractions using semi-preparative reverse-phase High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid) to yield pure this compound.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis Strategies for Shermilamine B

Introduction

Shermilamine B is a structurally intriguing marine alkaloid that has garnered attention from the synthetic community due to its complex architecture and potential biological activity. The total synthesis of such intricate natural products presents a significant challenge, driving the development of novel synthetic methodologies and strategies. This document outlines the key strategies and experimental protocols for the total synthesis of this compound, providing a comprehensive resource for researchers in organic synthesis and drug development.

Note on Availability of Information:

Following a comprehensive literature search, no specific total synthesis strategies for a compound explicitly named "this compound" have been found in the public domain. The information presented herein is based on general principles of total synthesis and retrosynthetic analysis, which would be applicable to a molecule of this class. The diagrams and protocols are illustrative and based on common transformations used in the synthesis of complex alkaloids. Should a published synthesis of this compound become available, this document will be updated accordingly.

Retrosynthetic Analysis

A retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds.

A plausible retrosynthetic strategy for a complex alkaloid like this compound would likely involve disconnection of key C-N and C-C bonds to reveal simpler building blocks. The strategy would aim to control stereochemistry and install key functional groups in a convergent manner.

Caption: A generalized retrosynthetic analysis for a complex alkaloid.

Key Synthetic Strategies

The synthesis of a complex alkaloid would likely employ several key strategies:

-

Convergent Synthesis: This approach involves synthesizing different fragments of the molecule separately and then coupling them together at a late stage. This strategy is generally more efficient than a linear synthesis.

-

Asymmetric Catalysis: To control the stereochemistry of the molecule, chiral catalysts are often used to induce enantioselectivity in key bond-forming reactions.

-

Cascade Reactions: A series of transformations that occur sequentially in a single pot can rapidly build molecular complexity and improve overall efficiency.

Experimental Protocols (Illustrative Examples)

The following are representative protocols for key reactions that are commonly employed in the total synthesis of complex alkaloids.

Protocol 1: Asymmetric Michael Addition

This protocol describes a general procedure for the enantioselective conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, a common strategy for setting stereocenters.

Materials:

-

α,β-Unsaturated enone (1.0 equiv)

-

Nucleophile (e.g., dialkylzinc) (1.5 equiv)

-

Chiral ligand (e.g., a chiral phosphoramidite) (0.05 equiv)

-

Copper(I) triflate toluene complex (CuOTf)₂·C₇H₈ (0.025 equiv)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand and (CuOTf)₂·C₇H₈.

-

Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

-

Cool the mixture to -20 °C and add the α,β-unsaturated enone.

-

Slowly add the dialkylzinc reagent dropwise over 10 minutes.

-

Stir the reaction mixture at -20 °C for the time indicated by TLC analysis.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ring-Closing Metathesis (RCM)

RCM is a powerful tool for the construction of cyclic structures, which are common motifs in natural products.

Materials:

-

Diene substrate (1.0 equiv)

-

Grubbs' second-generation catalyst (0.05 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve the diene substrate in anhydrous DCM in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.

-

Add Grubbs' second-generation catalyst to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Since no specific total syntheses of this compound have been reported, a quantitative data comparison table cannot be generated. A representative table for comparing different hypothetical synthetic routes is shown below.

| Synthetic Route | Key Strategy | Longest Linear Sequence (steps) | Overall Yield (%) | Key Reactions |

| Route A | Convergent | 15 | 5.2 | Asymmetric Aldol, RCM |

| Route B | Linear | 25 | 1.8 | Diels-Alder, Sharpless Epoxidation |

| Route C | Cascade-based | 12 | 8.1 | Polycyclization Cascade |

Workflow and Logic Diagrams

The following diagram illustrates a typical workflow for a total synthesis campaign.

Caption: A generalized workflow for a total synthesis project.

Application Notes and Protocols for the Synthesis of Shermilamine B Analogues for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shermilamine B is a marine-derived pyridoacridine alkaloid, a class of natural products known for their diverse and potent biological activities, including cytotoxic, antimicrobial, and antiviral properties. The complex, fused heterocyclic core of the shermilamines presents a compelling scaffold for the development of novel therapeutic agents. Structure-activity relationship (SAR) studies are crucial for understanding the molecular features responsible for the biological activity of this compound and for the rational design of analogues with improved potency and selectivity.

This document provides a detailed overview of the proposed synthesis of this compound analogues and the experimental protocols required for their evaluation in SAR studies. The methodologies are based on established synthetic routes for related pyridoacridine alkaloids, given that a specific total synthesis for this compound has not been publicly reported.

Core Structure of this compound

While the definitive public documentation for the structure of this compound is scarce, the identification of N-deacetylthis compound from the Mediterranean ascidian Cystodytes dellechiajei suggests that this compound is the N-acetylated form of this compound[1]. The core structure is a pentacyclic pyridoacridine system. The proposed structure of this compound, based on this information and the related Shermilamine C structure, is presented below.

References

Application Notes and Protocols for the Extraction and Purification of Shermilamine B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shermilamine B is a complex marine alkaloid belonging to the manzamine class of compounds. These natural products, primarily isolated from marine sponges, have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and anti-infective properties. This document provides detailed application notes and protocols for the extraction and purification of this compound, based on established methods for related manzamine alkaloids. These protocols are intended to serve as a comprehensive guide for researchers aiming to isolate and study this promising bioactive compound.

Data Presentation

While specific quantitative data for the extraction and purification of this compound is not extensively available in the public domain, the following table summarizes typical yields for related manzamine alkaloids isolated from marine sponges. This data can serve as a benchmark for researchers undertaking the isolation of this compound.

| Compound | Sponge Genus | Extraction Solvent | Purification Method | Yield (% of dry weight) | Reference |

| Manzamine A | Amphimedon | Methanol | Silica Gel Chromatography | 0.0015 | [1] |

| Manzamine J | Ircinia | Methanol | Silica Gel Chromatography, HPLC | Not Reported | [1] |

| 8-hydroxymanzamine A | Acanthostrongylophora | Acetone/Chloroform | VLC, Silica Gel Chromatography | Not Reported | [2] |

| Manzamine E | Acanthostrongylophora | Acetone/Chloroform | VLC, Silica Gel Chromatography | Not Reported | [2] |

Experimental Protocols

The following protocols are representative methods for the extraction and purification of manzamine-type alkaloids, such as this compound, from marine sponges.

Protocol 1: General Extraction from Sponge Biomass

This protocol outlines the initial extraction of crude alkaloid mixture from the sponge material.

Materials:

-

Frozen or freeze-dried marine sponge tissue (e.g., from Acanthostrongylophora or Amphimedon species)

-

Methanol (ACS grade)

-

Acetone (ACS grade)

-

Blender or homogenizer

-

Large glass beakers or flasks

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Cut the frozen or freeze-dried sponge material into small pieces to facilitate extraction.

-

Initial Extraction:

-

Place the sponge material in a blender or large beaker.

-

Add methanol or acetone to the sponge material in a 1:3 (w/v) ratio.

-

Homogenize or stir the mixture for 4-6 hours at room temperature.

-

Separate the solvent extract from the sponge biomass by filtration.

-

-

Repeated Extraction: Repeat the extraction process on the sponge residue two more times with fresh solvent to ensure exhaustive extraction of the alkaloids.

-

Solvent Evaporation: Combine all the solvent extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Solvent Partitioning for Preliminary Purification

This protocol describes a liquid-liquid partitioning step to separate compounds based on their polarity.

Materials:

-

Crude extract from Protocol 1

-

Chloroform (ACS grade)

-

n-Butanol (ACS grade)

-

Distilled water

-

Separatory funnel (appropriate size)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the crude extract in a mixture of chloroform and water (1:1 v/v).

-

Partitioning:

-

Transfer the mixture to a separatory funnel.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely.

-

-

Fraction Collection:

-

Collect the lower chloroform layer.

-

Collect the upper aqueous layer.

-

-

Further Partitioning (Optional): The aqueous layer can be further partitioned with n-butanol to extract any remaining alkaloids of intermediate polarity.

-

Solvent Evaporation: Concentrate the chloroform and n-butanol fractions separately using a rotary evaporator to yield the respective partitioned extracts. The manzamine alkaloids are typically found in the chloroform fraction.

Protocol 3: Chromatographic Purification

This protocol details the separation of this compound from the partitioned extract using column chromatography.

Materials:

-

Chloroform-soluble extract from Protocol 2

-

Silica gel (for column chromatography, 60-120 mesh)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of methanol in chloroform)

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates and developing tank

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% chloroform).

-

Sample Loading: Dissolve the dried chloroform extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

-

Elution:

-

Begin elution with the initial mobile phase.

-

Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in chloroform (e.g., from 0% to 10% methanol).

-

-

Fraction Collection: Collect fractions of the eluate using a fraction collector or manually in test tubes.

-

Fraction Analysis:

-

Monitor the separation by spotting small aliquots of the collected fractions on a TLC plate.

-

Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

-

-

Pooling and Concentration: Combine the fractions containing the compound of interest (as determined by TLC analysis) and concentrate them using a rotary evaporator.

-

Further Purification (if necessary): For higher purity, the semi-purified fraction containing this compound may be subjected to further chromatographic steps, such as High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Inferred Signaling Pathway for Cytotoxic Activity of Manzamine Alkaloids

While the precise signaling pathway of this compound is not fully elucidated, many manzamine alkaloids exhibit cytotoxicity through the induction of apoptosis. The following diagram illustrates a plausible signaling cascade.

Caption: Inferred apoptotic pathway induced by this compound.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Shermilamine B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of Shermilamine B, a marine alkaloid with potential anticancer properties. The following sections detail the principles of common cytotoxicity assays, present a framework for data analysis, and offer step-by-step experimental protocols for the MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays.

Introduction to In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are fundamental tools in drug discovery and toxicology for evaluating the potential of a compound to cause cell death or inhibit cell proliferation.[1][2] These assays are crucial for early-stage screening of potential therapeutic agents like this compound, providing initial data on dose-dependent toxicity across various cell lines. The selection of an appropriate assay depends on the compound's mechanism of action and the research question. This document outlines three widely used colorimetric assays:

-

MTT Assay: This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[2][3] The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to a purple formazan product by these enzymes.[1][3] The amount of formazan produced is proportional to the number of viable cells.

-